molecular formula C9H12N2O2 B12109200 2-Amino-2-(2-methoxyphenyl)acetamide

2-Amino-2-(2-methoxyphenyl)acetamide

Cat. No.: B12109200
M. Wt: 180.20 g/mol
InChI Key: FEEIMMYEPGMJEM-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetamide, featuring an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylacetic acid with ammonia or an amine under suitable conditions to form the desired acetamide derivative. Another method includes the use of 2-methoxyphenyl isocyanate, which reacts with an amine to yield the acetamide compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Amino-2-(2-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(2-methoxyphenyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and amino groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C9H12N2O2/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)

InChI Key

FEEIMMYEPGMJEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C(=O)N)N

Origin of Product

United States

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